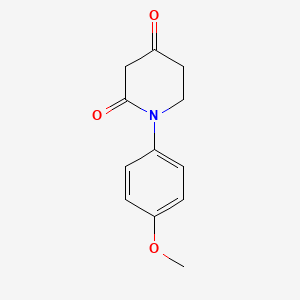

1-(4-Methoxyphenyl)piperidine-2,4-dione

描述

属性

IUPAC Name |

1-(4-methoxyphenyl)piperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXNYWDYOOQHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501470-25-2 | |

| Record name | 1-(4-methoxyphenyl)piperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Synthesis of N-(4-methoxybenzyl)piperidine

- Piperidine (20 mmol) is dissolved in dichloromethane with N,N-diisopropylethylamine (30 mmol) at 0 °C.

- 4-Methoxybenzyl chloride (20 mmol) is added dropwise.

- The reaction mixture is stirred at room temperature for 12 hours.

- Workup involves washing with saturated brine, extraction with dichloromethane, drying, and purification by flash chromatography.

- Yield: 90.9% of N-(4-methoxybenzyl)piperidine as a white liquid.

- Characterization includes melting point 182-183 °C and NMR data consistent with literature.

Step 2: Oxidation to 1-(4-Methoxybenzyl)piperidine-2,3-dione

- The N-(4-methoxybenzyl)piperidine (1a) (1.2 mmol) is dissolved in tetrahydrofuran (THF).

- Phenyliodine(III) diacetate (PIDA, 2.4 mmol) and iodine (1.2 mmol) are added.

- The mixture is stirred at room temperature for 6 hours, with additional PIDA added for another 12 hours.

- The product is isolated and characterized by high-resolution mass spectrometry (HRESIMS) confirming the expected molecular ion.

Step 3: Further Functionalization (Optional)

Step 4: Reduction to Final Piperidine-2,4-dione

- The diketone intermediate can be reduced using diisobutylaluminum hydride (DIBAL-H) at -78 °C.

- Workup with water and sodium hydroxide followed by extraction and HPLC purification affords the final product this compound in 78% yield as a light-yellow oil.

Alternative Preparation Approaches

- Cyclization and Condensation Reactions: Some methods involve condensation of piperidine with aldehydes and quinone derivatives to form piperidinium salts, which can be converted into piperidine-2,4-diones by further oxidation.

- Intramolecular Cycloadditions and Photochemical Methods: Advanced synthetic routes use photochemical [2+2] cycloadditions of dienes followed by reduction to form bicyclic piperidinones, which can be converted to piperidine-2,4-diones.

- Nucleophilic Substitution and Reflux Methods: Refluxing imide derivatives with dibromoalkanes and bases in acetone has been reported for related piperidine-2,6-dione derivatives, which can be adapted for 2,4-dione analogs.

Summary Table of Key Preparation Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine + 4-methoxybenzyl chloride, DIPEA, DCM, 0 °C to RT, 12 h | 90.9 | Formation of N-(4-methoxybenzyl)piperidine |

| 2 | Oxidation | PIDA, I2, THF, RT, 18 h (6 h + 12 h) | Not specified | Conversion to piperidine-2,3-dione intermediate |

| 3 | Horner-Wadsworth-Emmons reaction | NaH, triethylphosphonoacetate, DMF, RT, 12 h | 76.0 | Formation of ethyl ester derivative |

| 4 | Reduction | DIBAL-H, DCM, -78 °C, workup, HPLC purification | 78.0 | Final reduction to piperidine-2,4-dione |

Research Findings and Notes

- The oxidation step using PIDA and iodine is critical for introducing the diketone functionality on the piperidine ring.

- The choice of base and solvent in the nucleophilic substitution significantly affects the yield and purity of the intermediate.

- Reduction with DIBAL-H at low temperature prevents over-reduction and preserves the diketone structure.

- Purification by flash chromatography and HPLC ensures high purity of the final compound.

- Spectroscopic data (NMR, MS) confirm the structure at each stage.

- Alternative methods involving cycloadditions or condensation with quinones provide routes to related piperidine-2,4-dione derivatives but may require more complex setups.

化学反应分析

Types of Reactions

1-(4-Methoxyphenyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated piperidine derivatives .

科学研究应用

Drug Development

1-(4-Methoxyphenyl)piperidine-2,4-dione derivatives have been investigated for their pharmacological properties. The compound's ability to act as a precursor in synthesizing more complex molecules makes it valuable in developing new drugs, particularly those targeting various diseases such as cancer and neurological disorders.

- Cancer Treatment : Research indicates that compounds derived from piperidine-2,4-dione can inhibit lactate dehydrogenase A (LDHA), an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and improved patient outcomes . Studies have shown that these derivatives are effective against several cancer types, including breast and prostate cancers .

Synthesis of Functionalized Compounds

The synthesis of this compound has been explored through various methodologies that enhance its utility in creating functionalized derivatives. Recent advancements in synthetic techniques have allowed for the efficient preparation of azaheterocycles that incorporate this compound.

- Synthetic Methodologies : Two primary approaches have been highlighted: traditional carbonyl transformations and novel anionic enolate rearrangements. These methods facilitate the creation of structurally diverse compounds with high synthetic and medicinal potential .

Natural Product Synthesis

The compound serves as a building block for synthesizing natural products. Its reactivity can be exploited to create complex molecular architectures that mimic biologically relevant structures found in nature.

- Natural Product Analogues : The ability to modify the piperidine ring allows researchers to synthesize analogues of natural products that may exhibit enhanced biological activity or novel therapeutic effects .

Case Study 1: Piperidine Derivatives in Cancer Therapy

A study focusing on the synthesis of piperidine derivatives demonstrated their potential as LDHA inhibitors. Various derivatives were tested for their efficacy against different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis . The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influenced biological activity.

Case Study 2: Synthesis Techniques

In another investigation, researchers employed a one-pot synthesis strategy combining Suzuki–Miyaura coupling and hydrogenation to produce functionalized piperidine derivatives efficiently. This method not only simplified the synthetic route but also improved yields compared to traditional multi-step procedures . The resulting compounds showed potential for further development as therapeutic agents.

Data Tables

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .

相似化合物的比较

Comparison with Structural Analogs

Piperidine-2,4-dione Derivatives

1-(4-Fluorophenyl)piperidine-2,4-dione

- Core Structure : Piperidine-2,4-dione with a 4-fluorophenyl substituent.

- Key Differences : The fluorine atom at the para position is electron-withdrawing, increasing the compound’s lipophilicity compared to the methoxy group in the target compound. This may enhance blood-brain barrier penetration but reduce solubility in polar solvents. Crystallographic studies of related diones indicate that bond lengths (e.g., C=O, C-N) remain consistent, suggesting minimal steric distortion despite substituent changes .

1-(4-Methoxybenzyl)piperidine-2,4-dione

- Core Structure : Piperidine-2,4-dione with a 4-methoxybenzyl group.

- Key Differences : The benzyl linker introduces flexibility and may alter binding interactions in biological systems compared to the direct phenyl attachment in the target compound. This derivative (CAS 712353-75-8) shares a similarity score of 0.74 with the target compound, highlighting structural overlap but distinct pharmacokinetic profiles .

1-Isopropylpiperidine-2,4-dione

- Core Structure : Piperidine-2,4-dione with an isopropyl substituent.

- Predicted physical properties include a lower boiling point (261.5°C) and density (1.088 g/cm³) compared to aromatic analogs .

Five-Membered Ring Analogs

3-Phenyl-5-(4-ethylphenyl)imidazolidin-2,4-dione (IM-3)

- Core Structure : Imidazolidine-2,4-dione (five-membered ring).

- IM-3 exhibits antinociceptive effects in pharmacological screening, suggesting that piperidine analogs may share CNS activity but differ in potency due to ring size and substituent bulk .

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

- Core Structure : Imidazolidine-2,4-dione with ethoxy and methyl substituents.

- Key Differences : Additional substituents at position 5 introduce steric hindrance, which may limit conformational flexibility. Synthesized via a three-component reaction involving phenyl isocyanate, this compound’s hydantoin core contrasts with the piperidine-based target .

Substituent Effects and Bioactivity

- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to the 4-fluoro derivative. However, fluorinated analogs may exhibit improved metabolic stability due to reduced oxidative metabolism .

- Aromatic vs. Aliphatic Substituents : Benzyl or phenyl groups (e.g., 1-(4-methoxybenzyl)piperidine-2,4-dione) enable stronger aromatic interactions in protein binding pockets, whereas aliphatic groups (e.g., isopropyl) prioritize hydrophobic interactions .

Data Table: Structural and Functional Comparison

生物活性

1-(4-Methoxyphenyl)piperidine-2,4-dione is a heterocyclic organic compound characterized by a piperidine ring substituted with a para-methoxyphenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a piperidine core with a methoxy group at the para position of the phenyl ring, contributing to its unique chemical properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, influencing various signaling pathways associated with inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines; reduced edema | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Anti-inflammatory Activity :

A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. The compound was shown to inhibit the activity of cyclooxygenase enzymes, which are critical in the inflammatory response . -

Anticancer Potential :

In a recent investigation involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values for different cell lines ranged from 10 µM to 25 µM . -

Neuroprotective Effects :

Research focused on the neuroprotective potential of this compound revealed that it could reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide. The protective effects were attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)piperidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : A typical approach involves multi-step reactions starting from piperidine derivatives. For example, sulfonylation of piperidine with 4-methoxybenzenesulfonyl chloride in dichloromethane using triethylamine as a base yields intermediates, which can be further modified . Alternative one-step syntheses may employ catalytic acids (e.g., p-toluenesulfonic acid) to condense precursors like 4-hydroxycoumarin and substituted aldehydes .

- Key Variables : Temperature, solvent polarity, and stoichiometry of reagents critically affect reaction efficiency. For instance, excess sulfonyl chloride may improve yields but risks side reactions like over-sulfonation .

Q. How is this compound characterized structurally?

- Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with space group P1 for related piperidine-dione derivatives) .

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at ~δ 3.8 ppm, carbonyl carbons at ~δ 170 ppm). Mass spectrometry confirms molecular weight (e.g., m/z 293 for C₁₈H₁₅NO₃) .

Q. What preliminary biological screening methods are used for this compound?

- Assays :

- Enzyme inhibition : Test against targets like acetylcholinesterase or kinases using fluorometric/colorimetric assays.

- Receptor binding : Radioligand displacement studies (e.g., opioid receptor affinity, inferred from structural analogs like meperidine) .

- Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential but require validation via dose-response curves .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Experimental Design : A 2³ factorial design evaluates factors: temperature (25°C vs. 60°C), solvent (DCM vs. THF), and catalyst loading (5% vs. 10% p-TsOH). Response variables include yield and purity .

- Analysis : ANOVA identifies significant interactions; e.g., high catalyst loading in THF may maximize yield but reduce purity due to side reactions .

Q. How to resolve contradictions in reported biological activities of piperidine-2,4-dione derivatives?

- Strategies :

- Meta-analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based).

- Structural analogs : Test substituent effects (e.g., replacing methoxy with chloro groups alters receptor selectivity) .

- Case Study : Discrepancies in opioid receptor binding between meperidine analogs may arise from stereochemical differences (e.g., R vs. S enantiomers) .

Q. What computational tools predict the drug-likeness and bioavailability of this compound?

- In Silico Methods :

- ADMET Prediction : Tools like SwissADME calculate logP (~2.5), topological polar surface area (~60 Ų), and blood-brain barrier permeability .

- Molecular Dynamics : Simulates binding stability to targets (e.g., μ-opioid receptor docking scores correlate with experimental IC₅₀) .

Safety and Handling

Q. What safety protocols are recommended for handling piperidine-2,4-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。